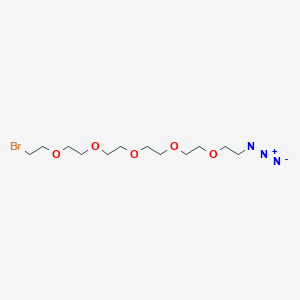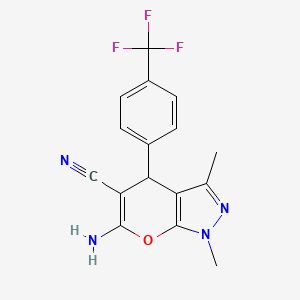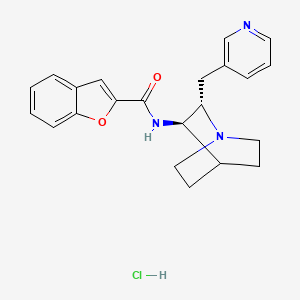
Bromo-PEG5-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-PEG5-Azide: is a compound that contains a bromide group and a terminal azide group. The bromide group is a very good leaving group for nucleophilic reactions, while the azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The PEG5 spacer increases solubility in aqueous media .
Applications De Recherche Scientifique
Chemistry: Bromo-PEG5-Azide is widely used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras) and other bioconjugates .
Biology: In biological research, this compound is used for labeling and imaging studies. The azide group allows for the selective attachment of fluorescent probes and other tags via Click Chemistry .
Medicine: this compound is used in drug delivery systems to enhance the solubility and stability of therapeutic agents. It is also employed in the development of targeted therapies, such as antibody-drug conjugates .
Industry: In industrial applications, this compound is used in the production of functionalized polymers and materials with specific properties, such as increased hydrophilicity and biocompatibility .
Mécanisme D'action
Target of Action
Bromo-PEG5-Azide is a click chemistry reagent . It primarily targets molecules containing Alkyne groups, DBCO, or BCN groups . These targets play a crucial role in the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction results in the formation of a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The downstream effect of this interaction is the selective degradation of target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage . This occurs through a click chemistry reaction involving the Azide group in this compound and Alkyne, DBCO, or BCN groups in the target molecules . This reaction is crucial in the synthesis of PROTACs , which are used to selectively degrade target proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in aqueous media is increased by the hydrophilic PEG spacer . This could potentially enhance its efficacy in biological systems.
Analyse Biochimique
Biochemical Properties
Bromo-PEG5-Azide plays a significant role in biochemical reactions due to its ability to undergo Click Chemistry . This property allows it to interact with various biomolecules, including enzymes and proteins, that contain alkyne, BCN, or DBCO groups . The nature of these interactions is characterized by the formation of a stable triazole linkage .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the formation of PROTACs . PROTACs are molecules that can degrade target proteins selectively, exploiting the intracellular ubiquitin-proteasome system . Therefore, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form stable triazole linkages via Click Chemistry . This property allows it to bind to biomolecules containing alkyne, BCN, or DBCO groups . These binding interactions can lead to changes in gene expression and can result in the activation or inhibition of enzymes .
Metabolic Pathways
This compound is involved in the formation of PROTACs, which exploit the intracellular ubiquitin-proteasome system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo-PEG5-Azide is typically synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide functional groups. The process generally involves the following steps:
Activation of PEG: PEG is first activated by reacting with a brominating agent to introduce a bromide group.
Azidation: The brominated PEG is then reacted with sodium azide (NaN3) to replace the bromide group with an azide group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade brominating agents to activate PEG.
Azidation: Conducting the azidation reaction in large reactors with controlled conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions: Bromo-PEG5-Azide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as thiols and amines.
Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and thiols. Reactions are typically conducted in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Click Chemistry: Copper(I) catalysts are used for CuAAC reactions, while DBCO or BCN are used for SPAAC reactions
Major Products:
Nucleophilic Substitution: Products include azido-PEG derivatives and thiol-PEG derivatives.
Click Chemistry: Products include triazole-linked PEG derivatives
Comparaison Avec Des Composés Similaires
Azido-PEG5-Azide: Contains two azide groups, allowing for dual functionalization.
Bromo-PEG5-Alcohol: Contains a bromide group and a hydroxyl group, used for different types of conjugation reactions.
Bromo-PEG5-Amine: Contains a bromide group and an amine group, used for amide bond formation
Uniqueness: Bromo-PEG5-Azide is unique due to its combination of a bromide group and an azide group, allowing for versatile chemical modifications. The PEG5 spacer enhances solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
1-azido-2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrN3O5/c13-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-15-16-14/h1-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOVCBYDDDWFOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)
![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)




